

Synthesis of Carbomer 941: A Technical Guide to Free Radical Polymerization

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Compound of Interest

Compound Name: **Carbomer 941**

Cat. No.: **B15547619**

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Carbomer 941, a high molecular weight polymer of acrylic acid, is a key excipient in the pharmaceutical and cosmetic industries, primarily functioning as a thickening, suspending, and stabilizing agent. Its synthesis via free radical precipitation polymerization is a well-established yet nuanced process. This technical guide provides an in-depth overview of the synthesis of **Carbomer 941**, including detailed experimental protocols, quantitative data, and a visualization of the polymerization process.

Core Concepts of Carbomer 941 Synthesis

Carbomer 941 is synthesized through free radical polymerization of acrylic acid as the primary monomer.^[1] The polymerization is typically carried out in a precipitation polymerization process. This method involves a solvent system in which the acrylic acid monomer and the free radical initiator are soluble, but the resulting cross-linked poly(acrylic acid) polymer is insoluble. As the polymer chains grow and cross-link, they precipitate out of the solvent, forming a slurry from which the final white, fluffy powder is isolated.^[1]

The key to **Carbomer 941**'s unique properties lies in its cross-linked structure. A cross-linking agent, such as a polyalkenyl polyether, is introduced during polymerization to create a three-dimensional network. This network structure is what allows the polymer to swell significantly in water upon neutralization, leading to its thickening effect. **Carbomer 941** is characterized as a lightly cross-linked polymer, which allows it to swell easily at low concentrations.

Reaction Components and Their Roles

The synthesis of **Carbomer 941** involves several key components, each with a specific function in the polymerization process.

Component	Example(s)	Function
Monomer	Acrylic Acid	The primary building block of the polymer chain. [1]
Cross-linking Agent	Allyl ethers of pentaerythritol, Allyl ethers of sucrose	Forms a three-dimensional polymer network, crucial for the gelling properties. [2] [3] [4]
Initiator	Benzoyl peroxide, Azobisisobutyronitrile (AIBN), Potassium persulfate	Generates free radicals to initiate the polymerization reaction.
Solvent	Ethyl acetate, Cyclohexane, n-Hexane	A medium where the monomer is soluble but the resulting polymer is insoluble, leading to precipitation.
Stabilizer (Optional)	Polymeric surfactants (e.g., Hypermer B246)	Can be used to control particle size and morphology of the precipitated polymer.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of a carbomer similar to **Carbomer 941**, based on information from various patents and technical sources. The precise ratios may be adjusted to achieve the specific viscosity and rheological properties of **Carbomer 941**.

Materials:

- Acrylic Acid: 100 parts by weight
- Pentaerythritol Allyl Ether (Cross-linking agent): 0.2 - 1.0 parts by weight

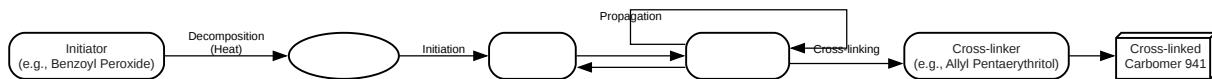
- Benzoyl Peroxide (Initiator): 0.2 - 0.6 parts by weight
- Ethyl Acetate (Solvent): 400 parts by weight
- Cyclohexane (Solvent): 600 parts by weight
- Nitrogen gas

Procedure:

- Reactor Setup: A suitable reaction vessel equipped with a stirrer, a condenser, a nitrogen inlet, and a temperature control system is prepared.
- Charging the Reactor: The acrylic acid, pentaerythritol allyl ether, and the solvent system (ethyl acetate and cyclohexane) are charged into the reactor.
- Inerting the System: The mixture is stirred and purged with nitrogen for 20-30 minutes to remove any dissolved oxygen, which can inhibit the free radical polymerization.
- Initiation: The reaction mixture is heated to a temperature of 50-73°C. The initiator (benzoyl peroxide), dissolved in a small amount of the solvent mixture, is then added to the reactor.
- Polymerization: The reaction is allowed to proceed for 4-8 hours at the set temperature with continuous stirring. As the polymerization progresses, the insoluble **Carbomer 941** will precipitate, forming a white slurry.
- Isolation and Purification: After the reaction is complete, the mixture is cooled. The precipitated polymer is collected by filtration.
- Washing and Drying: The collected polymer is washed with the solvent to remove any unreacted monomer, initiator, and other impurities. The purified polymer is then dried in a vacuum oven to obtain a fine, white, fluffy powder.

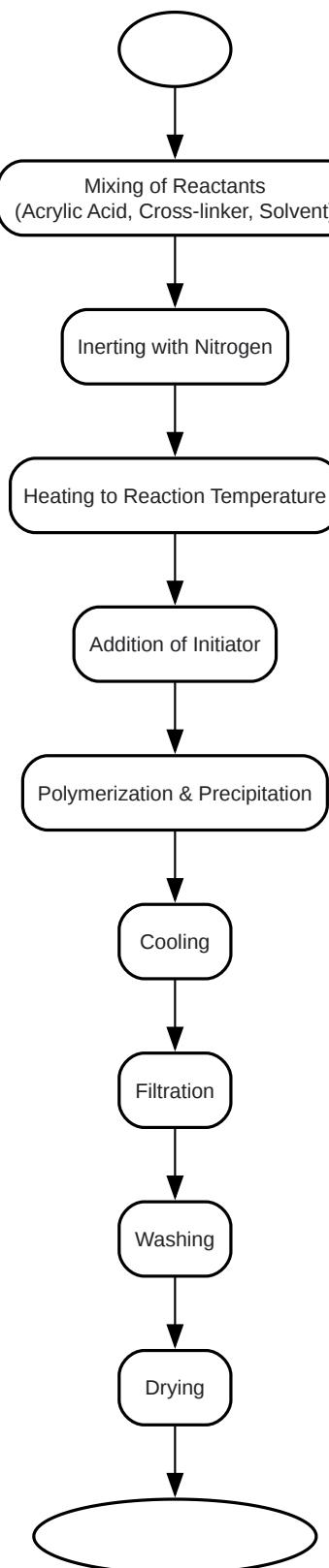
Visualization of the Synthesis Process

The following diagrams illustrate the key stages of **Carbomer 941** synthesis.



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Caption: Free Radical Polymerization Mechanism of **Carbomer 941**.



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Caption: Experimental Workflow for **Carbomer 941** Synthesis.

Characterization of Carbomer 941

The quality and performance of **Carbomer 941** are determined by several key physical and chemical properties.

Parameter	Specification	Significance
Appearance	White, fluffy powder	Indicates purity and proper drying.
Carboxylic Acid Content	56.0% - 68.0%	Determines the number of functional groups available for neutralization and subsequent thickening.[2][3][4]
Viscosity (0.5% neutralized aqueous dispersion)	4,000 - 11,000 mPa·s	A critical performance parameter indicating the thickening efficiency.[2][3][4]
Loss on Drying	≤ 2.0%	Ensures stability and accurate dosing in formulations.
Residual Solvents	Varies by pharmacopeia	Important for safety and regulatory compliance.

Conclusion

The synthesis of **Carbomer 941** via free radical precipitation polymerization is a robust and scalable process. By carefully controlling the reaction parameters, particularly the type and concentration of the cross-linking agent, manufacturers can produce a polymer with the desired rheological properties for a wide range of pharmaceutical and cosmetic applications. This guide provides a foundational understanding of the synthesis process, offering a starting point for further research and development in this area.

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